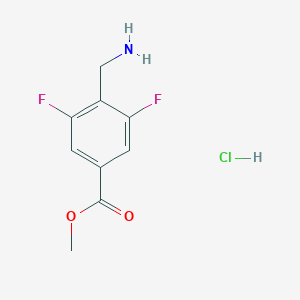
Methyl4-(aminomethyl)-3,5-difluorobenzoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClF2NO2 It is a derivative of benzoic acid, featuring an aminomethyl group and two fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl 3,5-difluorobenzoate to introduce a nitro group. This is followed by reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate hydrochloride: Similar structure but lacks the fluorine atoms.
Methyl 4-(aminomethyl)-3,5-dichlorobenzoate hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
Methyl 4-(aminomethyl)-3,5-dimethylbenzoate hydrochloride: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C9H10ClF2NO2 |
|---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-3,5-difluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5;/h2-3H,4,12H2,1H3;1H |
InChI Key |
GBIPNCFVSCBYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















